N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide
Description
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfamoylphenylpropionamide moiety. This compound’s unique architecture includes:
- A tetrahydrobenzooxazepinone scaffold with isobutyl and dimethyl substitutions at position 5 and 3, respectively.
- A sulfamoyl linkage connecting the oxazepinone core to a 3-methylphenyl group.
- A terminal propionamide group, which may contribute to its pharmacokinetic properties or target interactions.
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-7-23(29)26-18-9-11-22(17(4)12-18)34(31,32)27-19-8-10-21-20(13-19)28(14-16(2)3)24(30)25(5,6)15-33-21/h8-13,16,27H,7,14-15H2,1-6H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGIYONIMPBUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that belongs to the class of sulfamoyl derivatives. Its unique structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound has a molecular formula of C23H30N2O5S and a molecular weight of approximately 446.6 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepin moiety and a sulfamoyl group, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O5S |
| Molecular Weight | 446.6 g/mol |
| Chemical Structure | Chemical Structure |
1. Anti-Cancer Activity
Research indicates that benzoxazepine derivatives exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation through multiple mechanisms:
- Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Apoptosis Induction: It has been shown to activate apoptotic pathways in cancer cells.
In a study evaluating the effects of benzoxazepine derivatives on solid tumor cell lines, significant reductions in cell viability were observed at varying concentrations (200 µg/mL to 1 µg/mL), with IC50 values indicating effective concentration ranges for therapeutic applications .
2. Anti-Inflammatory Activity
The compound’s potential as an anti-inflammatory agent is supported by its ability to modulate cytokine release. Research has demonstrated that it can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests a mechanism where the compound might inhibit inflammatory pathways associated with various diseases .
3. Antimicrobial Activity
While the primary focus has been on its anti-cancer and anti-inflammatory properties, preliminary studies indicate that this compound exhibits limited antimicrobial activity against certain bacterial strains. The effectiveness varies significantly depending on the bacterial type and concentration used .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
-
Cytotoxicity Against Cancer Cells:
- A study conducted on various benzoxazepine derivatives showed that specific modifications in their structure could enhance cytotoxic effects against breast and lung cancer cell lines.
-
Inflammation Modulation:
- In vivo studies demonstrated that similar compounds could effectively reduce inflammation in animal models of arthritis by inhibiting cytokine production.
Comparison with Similar Compounds
Key Observations :
- Unlike simpler dichlorophenyl amides (e.g., propanil), the benzooxazepinone core may confer improved metabolic stability due to steric hindrance from the isobutyl and dimethyl groups .
NMR Profiling and Substituent Effects
A comparative NMR analysis (as in ) reveals that substituents on aromatic or heterocyclic systems significantly alter chemical environments. For example:
- In Rapamycin analogues , chemical shifts at positions 29–36 and 39–44 vary markedly with substituent changes, indicating localized electronic effects .
- Similarly, the target compound’s 3-methylphenyl and isobutyl groups likely induce distinct shifts in aromatic protons (δ 6.5–8.0 ppm) and aliphatic regions (δ 1.0–2.5 ppm), differentiating it from simpler phenylpropanamides .
Crystallographic and Computational Comparisons
- SHELX and WinGX () are widely used for small-molecule crystallography. The target compound’s stereochemical complexity (e.g., chiral centers in the oxazepinone ring) would necessitate high-resolution X-ray data refined via SHELXL .
- Chemical Space Docking () suggests that rigid heterocycles like benzooxazepinones often exhibit superior docking scores compared to flexible analogues. The target compound’s fused ring system may enhance binding affinity to kinase or protease targets relative to linear amides .
Lumping Strategy for Reaction Modeling
As described in , compounds with shared functional groups (e.g., sulfonamides, amides) are often "lumped" in computational models. The target compound could be grouped with:
- Sulfonamide-containing drugs (e.g., sulfonylureas) due to its sulfamoyl bridge.
- Oxazepine derivatives (e.g., anxiolytic agents) for metabolic pathway predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
